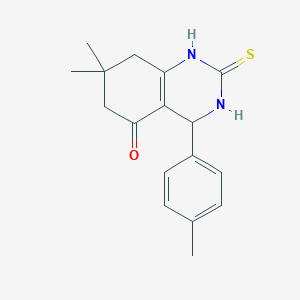

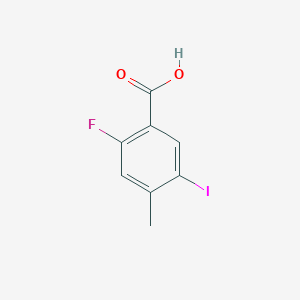

2-Fluoro-5-iodo-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-iodo-4-methylbenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

- Cannabinoid Receptor Ligands : 2-Fluoro-5-iodo-4-methylbenzoic acid serves as a precursor for novel iminothiazole derivatives, which can act as ligands for cannabinoid receptors . These receptors play a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response. Researchers explore these derivatives for potential therapeutic applications.

- Fluorobenzoic Acid Derivatives : As an aryl fluorinated building block, 2-Fluoro-5-iodo-4-methylbenzoic acid contributes to the synthesis of more complex molecules. It is formed as a major product during the deprotonation of metallated fluorotoluenes by reacting with superbases . Researchers use it as a versatile intermediate in organic synthesis.

- Electron Transfer Dissociation (ETD) Reagents : This compound is a precursor molecule for generating ETD reagents via electrospray ionization (ESI) followed by collision-induced dissociation (CID) . ETD is a powerful technique used in mass spectrometry for peptide sequencing and protein characterization. Researchers exploit 2-Fluoro-5-iodo-4-methylbenzoic acid to enhance ETD-based analyses.

Medicinal Chemistry and Drug Development

Organic Synthesis and Building Blocks

Mass Spectrometry and Chemical Analysis

Mécanisme D'action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may undergo similar reactions, with the fluorine and iodine atoms possibly acting as leaving groups.

Biochemical Pathways

It’s known that benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that benzoic acid derivatives can have various effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .

Propriétés

IUPAC Name |

2-fluoro-5-iodo-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJKIRXNEVXOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-4-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)

![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)